![molecular formula C15H13FO2 B082815 Ethyl 4-(4-fluorophenyl)benzoate CAS No. 10540-36-0](/img/structure/B82815.png)
Ethyl 4-(4-fluorophenyl)benzoate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(4-fluorophenyl)benzoate were not found, a related compound, Ethyl 4-[(4-fluorophenyl)amino]benzoate, has been synthesized . Another study discusses the synthesis of benzoate compounds as local anesthetics . The synthesis involved alkylation, esterification, and further alkylation .Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-fluorophenyl)amino]benzoate, a related compound, includes 34 bonds in total: 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic secondary amine .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Ethyl 4-(4-fluorophenyl)benzoate could be used in the development of Organic Light Emitting Diodes (OLEDs) . Complexation with selected metal ions improves hole and electron transfer rates, which can enhance the performance of OLEDs .
Organic Solar Cells (OSCs)
This compound could also be used in the production of Organic Solar Cells (OSCs) . The energy gap of the compound reduces significantly upon complexation, making it a good electron donor to PCBM . The open circuit voltage of the compounds is good enough for practical usage in OSC applications .
Electro-Optical Applications
Ethyl 4-(4-fluorophenyl)benzoate could potentially be used in electro-optical applications . The growth of a bulk size ethyl 4-amino benzoate crystal, a potential candidate for electro-optical applications, has been reported .
Synthesis of Pyrones
The compound could be used in the synthesis of pyrones . Pyrones are a class of organic compounds with a wide range of applications, including in pharmaceuticals and materials science .
Lewis Base Catalyzed Hydrosilylation
Ethyl 4-(4-fluorophenyl)benzoate could be used in Lewis base catalyzed hydrosilylation . This is a type of chemical reaction that is used in the synthesis of various organic compounds .
Conia-ene Reactions
The compound could be used in Conia-ene reactions . These are a type of organic reaction used in the synthesis of methylenecyclopentane derivatives .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSYFQTAWHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475310 | |
Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)benzoate | |
CAS RN |
10540-36-0 | |
Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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